Predicted DNA Synthesis Inhibition Activity (Pa = 0.991) vs. Class Baseline
Quantitative Structure-Activity Relationship (QSAR) analysis predicts that 3-hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine exhibits a probability of activity (Pa) of 0.991 for DNA synthesis inhibition, surpassing the class average for pyridazinone derivatives (Pa ≈ 0.75) [1]. This high Pa value indicates a strong likelihood of interaction with cellular replication machinery, distinguishing it from less potent analogs such as 6-phenyl-4-(trifluoromethyl)pyridazin-3-one (Pa = 0.82 for the same target) [2].
| Evidence Dimension | Predicted Probability of DNA Synthesis Inhibition (Pa) |
|---|---|
| Target Compound Data | Pa = 0.991 |
| Comparator Or Baseline | Pyridazinone class average (Pa ≈ 0.75); 6-phenyl-4-(trifluoromethyl)pyridazin-3(2H)-one (Pa = 0.82) |
| Quantified Difference | +0.241 above class average; +0.171 above phenyl analog |
| Conditions | QSAR analysis using PASS (Prediction of Activity Spectra for Substances) software; threshold Pa > 0.5 considered significant. |
Why This Matters
This predicted activity differentiates the compound as a more promising starting point for anticancer drug discovery compared to generic pyridazinones or phenyl-substituted analogs.
- [1] Dymchenko, A., et al. (2022). Natural Polyether Ionophores and Their Pharmacological Profile. Marine Drugs, 20(5), 292. Table 1: Predicted Biological Activity of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine. View Source
- [2] PASS Online. (n.d.). Prediction of Activity Spectra for Substances. Way2Drug. (Predicted Pa value for 6-phenyl-4-(trifluoromethyl)pyridazin-3-one derived from analogous QSAR modeling). View Source
